cantharidic acid

Catalog No.
S9095075
CAS No.
857020-72-5
M.F
C8H10O5
M. Wt
186.16 g/mol
Availability
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cantharidic acid

CAS Number

857020-72-5

Product Name

cantharidic acid

IUPAC Name

(1S,2R,3S,4R)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid

Molecular Formula

C8H10O5

Molecular Weight

186.16 g/mol

InChI

InChI=1S/C8H10O5/c9-7(10)5-3-1-2-4(13-3)6(5)8(11)12/h3-6H,1-2H2,(H,9,10)(H,11,12)/t3-,4+,5-,6+

InChI Key

GXEKYRXVRROBEV-FBXFSONDSA-N

Canonical SMILES

C1CC2C(C(C1O2)C(=O)O)C(=O)O

Isomeric SMILES

C1C[C@H]2[C@@H]([C@@H]([C@@H]1O2)C(=O)O)C(=O)O

Cantharidic acid is a chemical compound with the molecular formula C10H10O5C_{10}H_{10}O_5 and a molecular weight of 214.2 g/mol. It is primarily known as a hydrolysis product of cantharidin, which is isolated from the secretions of blister beetles, particularly the species Lytta vesicatoria. This compound appears as a white solid and is soluble in dimethyl sulfoxide and ethanol. Cantharidic acid is recognized for its potent inhibitory effects on serine/threonine protein phosphatases, specifically protein phosphatase 1 and protein phosphatase 2A, making it an important compound in biochemical research and potential therapeutic applications .

Cantharidic acid primarily undergoes hydrolysis reactions, as it is formed through the reaction of cantharidin with water. In laboratory settings, sodium hydroxide is often used to facilitate this hydrolysis process. The primary reaction can be summarized as follows:

Cantharidin+NaOHCantharidic Acid sodium salt \text{Cantharidin}+\text{NaOH}\rightarrow \text{Cantharidic Acid sodium salt }

In addition to hydrolysis, cantharidic acid can participate in oxidation and reduction reactions depending on the reagents used. These reactions can lead to various derivatives, which may have different biological activities .

Cantharidic acid exhibits significant biological activity, particularly as an inhibitor of protein phosphatases. It has been shown to selectively inhibit protein phosphatase 2A with an IC50 value of approximately 0.05 µM and protein phosphatase 1 with an IC50 value of about 0.6 µM. This inhibition affects numerous cellular processes, including glycogen metabolism and cell cycle regulation. The compound has been studied for its ability to induce apoptosis in various cancer cell lines, making it a candidate for cancer treatment .

The compound's mechanism of action involves binding to the catalytic subunits of these phosphatases, leading to alterations in signaling pathways that control cell growth and survival. In vivo studies have demonstrated that administration of cantharidic acid can cause liver enlargement and increased blood glucose levels due to enhanced glycogenolysis .

The synthesis of cantharidic acid typically involves the hydrolysis of cantharidin under controlled conditions. The general steps are as follows:

  • Preparation: Dissolve cantharidin in a suitable solvent.
  • Hydrolysis: Add sodium hydroxide solution to the mixture.
  • Reaction Conditions: Maintain specific temperature and pH levels to optimize yield.
  • Purification: Isolate the cantharidic acid through crystallization or chromatography.

Industrial methods follow similar principles but are scaled up for higher yield and purity, utilizing industrial-grade reagents .

Cantharidic acid has several notable applications:

  • Biochemical Research: As an inhibitor of protein phosphatases, it is used in studies involving cellular signaling pathways.
  • Cancer Therapy: Due to its ability to induce apoptosis in tumor cells, it is being explored for potential use in treating various cancers.
  • Pharmacological Studies: Its effects on metabolic pathways make it valuable for investigating glycogen metabolism and related disorders .

Studies on the interactions of cantharidic acid reveal its role in modulating various biochemical pathways. It has been shown to interact with several proteins involved in signaling cascades that regulate cell growth, apoptosis, and metabolism. For example, it influences the activity of enzymes such as glycogen phosphorylase and glycogen synthase, thereby affecting hepatic glucose levels and glycogen storage .

Cantharidic acid shares structural similarities with several other compounds derived from natural sources or synthesized for research purposes. Here are some comparable compounds:

Compound NameStructure SimilarityBiological Activity
CantharidinHydrolysis productPotent vesicant; induces blistering
NorcantharidinStructural derivativeAntitumor activity; less toxic than cantharidin
EndothallRelated structureInhibitor of protein phosphatases; used in agriculture
Calyculin ASimilar mechanismPotent inhibitor of protein phosphatases; derived from marine organisms

Uniqueness:
Cantharidic acid's unique profile lies in its selective inhibition of protein phosphatases while exhibiting lower toxicity compared to its parent compound cantharidin. This specificity makes it a valuable tool for studying cellular processes without inducing severe side effects associated with other compounds like cantharidin or calyculin A .

Entomological Sources in Coleoptera Families

Cantharidic acid represents the hydrolyzed form of cantharidin, a monoterpenoid compound primarily derived from specific families within the order Coleoptera [1] [2] [3]. The compound is characterized by its epoxy-bridged bicyclic dicarboxylic acid structure, with the molecular formula of 2,3-dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid [1].

The primary entomological sources of cantharidic acid and its parent compound cantharidin are concentrated within two distinct beetle families: Meloidae and Oedemeridae [4] [5]. The family Meloidae, commonly known as blister beetles, encompasses approximately 7,500 species worldwide and represents the most significant source of cantharidin-producing organisms [6] [7]. Within this family, several genera demonstrate substantial cantharidin production capabilities, including Epicauta, Mylabris, and Lytta species [8] [9].

Epicauta chinensis serves as one of the most extensively studied cantharidin-producing species, with males demonstrating the capacity to biosynthesize approximately 17 milligrams of cantharidin, representing up to 10 percent of their live body weight [10] [9]. In contrast, female Epicauta funebris typically maintain defensive reserves of approximately 110 micrograms of cantharidin regardless of sex, though males exhibit pronounced biosynthetic capabilities while females primarily function as storage vessels for transferred compounds [10].

The family Oedemeridae, known as false blister beetles, presents a unique case within cantharidin-producing Coleoptera [4]. Oedemera podagrariae ventralis demonstrates sexual dimorphism in cantharidin content, with females containing 21.68 micrograms per beetle compared to 3.89 micrograms in males [4] [5]. Unlike Meloidae species, both sexes of Oedemeridae beetles possess the capacity for de novo cantharidin biosynthesis, with no significant difference observed between virgin and mated females [4].

Beyond the primary producing families, several Coleoptera families exhibit canthariphilous behavior, acquiring cantharidin through consumption of producing species [11]. These canthariphilous families include Cantharidae, Chrysomelidae, Cerambycidae, and Melyridae [11]. Cantharis livida of the family Cantharidae demonstrates the highest recorded cantharidin content among canthariphilous species, containing up to 5.47 micrograms per beetle [11]. Other canthariphilous species, including Gastrophysa polygoni, Certallum ebulinum, and Malachius bipustulatus, typically contain less than 3 micrograms per individual [11].

FamilySpeciesProduction TypeCantharidin Content (μg/beetle)Sex-Specific Patterns
MeloidaeEpicauta chinensisProducerVariableMales produce, females store
MeloidaeEpicauta funebrisProducer110Sexual dimorphism present
MeloidaeMylabris cichoriiProducerVariableMales primarily
OedemeridaeOedemera podagrariae ventralisProducer21.68 (♀), 3.89 (♂)Both sexes produce
CantharidaeCantharis lividaCanthariphilous5.47Both sexes (acquired)
ChrysomelidaeGastrophysa polygoniCanthariphilous<3Both sexes (acquired)
CerambycidaeCertallum ebulinumCanthariphilous<3Both sexes (acquired)
MelyridaeMalachius bipustulatusCanthariphilous<3Both sexes (acquired)

Ecological Role in Insect Chemical Defense Systems

Cantharidic acid, derived from the hydrolysis of cantharidin, plays a fundamental role in insect chemical defense systems across multiple Coleoptera families [2] [12]. The compound functions as a potent deterrent against predators and serves as a crucial component in the defensive arsenal of both producing and canthariphilous beetle species [13] [11].

The ecological significance of cantharidin and its hydrolyzed form manifests primarily through reflex bleeding behavior observed in blister beetles [13]. When disturbed or attacked, adult beetles discharge hemolymph droplets containing concentrated cantharidin from leg joints, creating an immediate chemical barrier against aggressive predators [13]. This defensive mechanism proves highly effective due to the compound's vesicant properties and its capacity to cause severe irritation to potential threats [7].

The temporal patterns of cantharidin accumulation demonstrate the strategic importance of this defense system throughout beetle life cycles [10]. Epicauta funebris exhibits cantharidin presence across all ten life stages, with the first five larval stages actively accumulating the compound while feeding and growing [10]. During disturbance events, these larvae exude cantharidin through milky oral fluid rather than hemolymph, indicating stage-specific defensive adaptations [10].

Sexual dimorphism in cantharidin production reflects the evolutionary optimization of chemical defense strategies [9]. Male blister beetles invest substantial metabolic resources in cantharidin biosynthesis, with accessory glands serving as the primary production sites [9]. The fat body represents the secondary production location in males following mating, while females primarily accumulate cantharidin in reproductive tissues excluding ovaries [9].

The canthariphilous phenomenon demonstrates the broader ecological impact of cantharidin-based defense systems [11]. Species from families Cantharidae, Chrysomelidae, Cerambycidae, and Melyridae have evolved mechanisms to acquire and sequester cantharidin through consumption of producing beetles [11]. This acquisition strategy enables non-producing species to benefit from chemical defense while exhibiting mimetic coloration and behavior patterns resembling their meloid models [11].

The ecological persistence of cantharidin-based defense systems is evidenced by the compound's stability across various environmental conditions [10]. Defensive reserves remain constant during non-feeding larval stages and pupal development, ensuring continuous protection throughout vulnerable developmental periods [10]. This stability extends to adult beetles, where isolated individuals maintain consistent cantharidin levels over extended periods of 60 to 90 days [10].

Biogenetic Relationships with Cantharidin Analogs

The biogenetic relationships between cantharidic acid and cantharidin analogs reveal complex biosynthetic pathways originating from the mevalonate pathway [14] [15] [16]. Cantharidic acid formation occurs through the hydrolysis of cantharidin's five-membered carboxylic anhydride ring, resulting in a binary carboxylic acid that maintains equivalent protein phosphatase inhibitory activity [17] [18].

The mevalonate pathway serves as the exclusive biosynthetic route for cantharidin production in blister beetles, with no evidence supporting the involvement of the methylerythritol 4-phosphate pathway [15]. This pathway encompasses multiple enzymatic steps, beginning with acetyl-coenzyme A formation and proceeding through hydroxymethylglutaryl-coenzyme A reductase-mediated conversion to mevalonate [16]. The rate-limiting enzyme, hydroxymethylglutaryl-coenzyme A reductase, demonstrates positive correlation with cantharidin production levels across different beetle species [16] [19].

Farnesol represents a critical intermediate in the biogenetic relationship between standard terpenoid biosynthesis and cantharidin formation [14] [20] [21]. Feeding studies utilizing isotope-labeled precursors indicate that cantharidin formation involves specific cleavage patterns of the farnesol carbon skeleton between positions C1-C2, C4-C5, and C7-C8 [14]. This cleavage pattern distinguishes cantharidin biosynthesis from conventional monoterpene formation pathways, despite the compound's apparent monoterpene structure [14].

Juvenile hormone-related genes demonstrate significant involvement in cantharidin analog formation and regulation [22] [23] [24]. Methyl farnesoate epoxidase and juvenile hormone epoxide hydrolase exhibit expression patterns correlating with cantharidin biosynthesis periods, particularly during peak production phases in male beetles [22] [24]. RNA interference studies targeting these genes result in significant reductions in cantharidin production, confirming their regulatory roles in the biosynthetic pathway [24].

The structural relationships between cantharidin and its analogs reveal specific molecular requirements for biological activity [17]. Norcantharidin, formed through demethylation of cantharidin, maintains comparable protein phosphatase inhibitory activity while demonstrating reduced cytotoxicity compared to the parent compound [17]. Cantharidic acid exhibits identical inhibitory activity against protein phosphatase 2A as cantharidin, indicating that anhydride ring hydrolysis does not compromise the compound's primary biological function [17] [18].

Biosynthetic ComponentEnzymeFunctionExpression Pattern
Acetyl-CoA formationAcetyl-CoA C-acetyltransferaseInitial substrateUpregulated in males
Mevalonate productionHydroxymethylglutaryl-CoA reductaseRate-limiting stepHighest in males
Farnesol intermediateUnknown specific enzymeKey intermediate cleavageC1-C2, C4-C5, C7-C8 positions
Regulatory controlMethyl farnesoate epoxidaseBiosynthesis regulationCorrelates with production
Final conversionUnknown hydrolysis enzymeCantharidic acid formationAnhydride ring opening

The total synthesis of cantharidic acid has been accomplished through several distinct methodologies, with the most prevalent being the Diels-Alder cycloaddition approach using furan and maleic anhydride as starting materials [1] [2]. This fundamental reaction, first described in the context of cantharidin synthesis, has been extensively optimized to improve both yield and efficiency.

The classical Diels-Alder reaction between furan and maleic anhydride proceeds at temperatures ranging from 20 to 100 degrees Celsius under atmospheric pressure conditions [2] [3]. This reaction forms the key seven-oxabicyclo[2.2.1]heptane scaffold characteristic of cantharidic acid derivatives [1] [4]. The mechanism involves a concerted [4+2] cycloaddition where furan acts as the diene and maleic anhydride serves as the dienophile [4] [2]. Under standard conditions, this approach typically yields 15 to 40 percent of the desired product through a three to four step synthetic sequence [1] [2].

Significant improvements in synthesis efficiency have been achieved through high-pressure methodologies. The high-pressure Diels-Alder reaction, conducted at 10 to 15 kilobar pressure and temperatures of 120 to 150 degrees Celsius, substantially increases both reaction rate and yield [1]. This approach can achieve overall yields of 60 to 90 percent while maintaining the same three to four step synthetic pathway [1]. The enhanced pressure conditions favor the cycloaddition by decreasing the activation volume and promoting the formation of the bridged bicyclic structure [1].

Historical synthetic approaches include the Woodward-Loftfield synthesis, which utilized butadiene and dimethyl maleic anhydride as starting materials [5] [6]. This methodology required eight to ten synthetic steps involving multi-step reduction and cyclization reactions, achieving overall yields of 25 to 35 percent [5]. While innovative for its time, this approach has been largely superseded by more efficient methods.

The Ziegler synthesis route, though historically significant, involved a series of long and difficult reactions requiring 12 to 15 steps with overall yields of only 10 to 20 percent [5]. This approach demonstrated the feasibility of total synthesis but proved impractical for larger scale applications.

The Paranjape synthesis route, developed using ethyl-alpha-methyl-acetoacetate and sodium as key starting materials, represents an alternative approach involving reflux conditions for three hours followed by cyclization at 120 to 150 degrees Celsius [5]. This method achieved yields of approximately 10 percent through a six to eight step sequence, demonstrating the viability of acetoacetate-based synthetic strategies [5].

A sodium-mediated acetoacetate coupling approach utilized ethyl-alpha-methyl-acetoacetate and iodine under reflux conditions in benzene followed by bromination steps [5]. This methodology achieved yields of 10 to 15 percent through a seven to nine step synthetic sequence, providing an alternative route to the target compound [5].

Semi-Synthetic Derivatization Techniques

Semi-synthetic modification of cantharidic acid has been accomplished through various derivatization strategies, enabling the preparation of structurally diverse analogues with potentially enhanced properties. These approaches leverage the inherent reactivity of the carboxylic acid functionalities present in cantharidic acid.

Esterification reactions with alcohols represent the most straightforward derivatization approach. These reactions typically employ sulfuric acid as a catalyst under heating conditions, achieving yields ranging from 50 to 80 percent [7] [8]. The esterification process involves nucleophilic attack of the alcohol on the protonated carboxylic acid, leading to the formation of alkyl cantharidates with modified physicochemical properties [7] [8].

Modern coupling methodologies utilizing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) have proven highly effective for preparing ester derivatives [9] [10]. These reactions are conducted in dichloromethane at 50 degrees Celsius in sealed reaction vessels, achieving yields of 60 to 71 percent [9]. The EDCI-mediated coupling proceeds through formation of an activated intermediate that readily reacts with alcohols to form the desired ester bonds [9] [10].

The Mitsunobu reaction has been employed for the synthesis of cantharimide derivatives using triphenylphosphine and diisopropyl azodicarboxylate in tetrahydrofuran [11]. This methodology achieved yields of 40 to 60 percent and enabled the preparation of novel cantharimide structures through stereospecific substitution reactions [11].

Acidolysis techniques using hydrogen chloride gas have been developed for modifying trans-1,4-diacetate structures derived from cantharidic acid [12] [13]. These reactions proceed at room temperature and produce diol and halohydrin products in moderate yields [12] [13]. The acidolysis approach provides access to derivatives with altered substitution patterns and functional group arrangements.

Transesterification reactions enable the conversion of monoethyl esters to various alternative ester derivatives using different alcohol solvents [14]. These reactions typically achieve yields of 70 to 85 percent and provide a versatile method for modifying the ester functionality while preserving the core bicyclic structure [14].

Benzyl protection and subsequent hydrogenation strategies have been employed to prepare target ester products with high efficiency [9]. The process involves protection of the carboxylic acid as a benzyl ester followed by palladium-catalyzed hydrogenation under hydrogen atmosphere, achieving quantitative yields [9]. This approach provides excellent control over selectivity and enables the preparation of products that would be difficult to access through direct esterification.

Hydrogen Ion Concentration-Dependent Hydrolysis Kinetics and Degradation Pathways

The stability and degradation behavior of cantharidic acid exhibits strong dependence on solution hydrogen ion concentration, with distinct kinetic profiles observed across different ranges [15] [16]. These hydrolysis processes involve the interconversion between cantharidin and cantharidic acid, representing a key equilibrium that governs the stability of both compounds in aqueous environments.

Under acidic conditions (hydrogen ion concentration corresponding to values of 1.0 to 4.0), cantharidin concentrations increase while cantharidic acid concentrations decrease [16]. This behavior is attributed to acid-catalyzed cyclization reactions that favor the formation of the anhydride form (cantharidin) over the dicarboxylic acid form [16]. The relative rate constants for these processes range from 0.5 to 1.0, with equilibrium typically achieved within 5 to 10 days [16].

In the moderately acidic to neutral range (hydrogen ion concentration corresponding to values of 5.0 to 7.0), both compounds exhibit moderate stability with minimal interconversion [16]. Under these conditions, neutral hydrolysis predominates with relative rate constants of 0.1 to 0.3 [16]. The time required to reach equilibrium extends to 10 to 20 days, reflecting the slower kinetics of neutral hydrolysis processes [16].

Basic conditions (hydrogen ion concentration corresponding to values of 8.0 to 9.0) promote the opposite trend, with cantharidic acid concentrations increasing and cantharidin concentrations decreasing [16]. Base-catalyzed ring opening reactions facilitate the conversion of the anhydride to the dicarboxylic acid form [16]. These processes proceed with relative rate constants of 1.0 to 2.0 and reach equilibrium within 3 to 7 days [16].

Strongly basic conditions (hydrogen ion concentration corresponding to values of 10.0 to 12.0) result in rapid hydrolysis to cantharidic acid through base-catalyzed hydrolysis mechanisms [16]. The relative rate constants increase dramatically to 3.0 to 5.0, with equilibrium achieved within 1 to 3 days [16]. Under these extreme conditions, the anhydride form becomes thermodynamically unstable and rapidly converts to the carboxylic acid form.

The kinetic analysis reveals that hydrogen ion concentration serves as the primary factor controlling the cantharidic acid-cantharidin equilibrium [16]. Temperature and light exposure can accelerate the rate of achieving equilibrium but do not fundamentally alter the thermodynamic preferences established by hydrogen ion concentration [16]. This understanding provides crucial insights for formulation development and storage optimization.

The degradation pathways involve several distinct mechanisms depending on the hydrogen ion concentration regime. Acid-catalyzed processes primarily involve protonation of the carboxylate groups followed by intramolecular cyclization [15]. Neutral hydrolysis proceeds through direct nucleophilic attack of water molecules on the anhydride functionality [15]. Base-catalyzed mechanisms involve hydroxide ion attack on the anhydride carbon atoms, leading to ring opening and formation of the dicarboxylic acid [15].

Thermal Stability and Photolytic Decomposition Mechanisms

The thermal stability characteristics of cantharidic acid have been comprehensively evaluated across a range of temperature conditions, revealing distinct decomposition pathways and kinetic parameters [16] [17] [18]. The compound exhibits a melting point of 217 to 218 degrees Celsius under standard pressure conditions, with sublimation occurring at approximately 120 degrees Celsius under atmospheric pressure [19] [20].

Thermal decomposition processes initiate at temperatures between 190 and 220 degrees Celsius when exposed to air atmosphere [17] [18]. The major decomposition range extends from 220 to 350 degrees Celsius under oxidative conditions, producing carbon dioxide, water, and various organic degradation products [17] [18]. Notably, maleic anhydride has been identified as a primary thermal decomposition product, consistent with the retro-Diels-Alder reaction pathway that reverses the original synthetic transformation [5] [20].

The activation energy for thermal decomposition has been determined to range from 35 to 50 kilojoules per mole through thermal analysis studies [21] [22]. This relatively moderate activation energy indicates that cantharidic acid undergoes decomposition through multiple competing pathways rather than a single dominant mechanism [21] [22]. The kinetic analysis suggests that thermal stability decreases significantly above 40 degrees Celsius, with substantial degradation occurring during prolonged exposure to elevated temperatures.

Under controlled storage conditions at 25 degrees Celsius in dark environments with neutral hydrogen ion concentration, cantharidic acid maintains greater than 90 percent stability for 90 days [16]. However, when the temperature is elevated to 40 degrees Celsius, stability decreases to 80 to 90 percent over the same timeframe [16]. These findings indicate that temperature control represents a critical factor for maintaining cantharidic acid stability during storage and handling.

Photolytic decomposition processes exhibit sensitivity to ultraviolet radiation, particularly in the wavelength range of 280 to 320 nanometers [23] [24]. Direct ultraviolet exposure initiates photodegradation reactions that produce ring-opened products and various oxidized derivatives [24]. Under ultraviolet-C irradiation at 254 nanometers, the photolytic half-life ranges from 2 to 4 hours, indicating substantial susceptibility to high-energy ultraviolet radiation [23] [24].

Natural sunlight exposure results in moderate to high light sensitivity, producing oxidized derivatives through photooxidation mechanisms [24]. The photodegradation products include phenolic compounds formed through ring-opening and subsequent oxidation reactions [24]. These processes are accelerated in the presence of oxygen and photosensitizing agents that can generate reactive oxygen species.

The photolytic decomposition mechanisms involve initial absorption of ultraviolet photons leading to electronic excitation of the bicyclic anhydride system [23] [24]. The excited state can undergo various decay pathways, including homolytic bond cleavage, heterolytic fragmentation, and intersystem crossing to triplet states that participate in sensitized oxidation reactions [24]. Ring-opening reactions predominate under mild photolytic conditions, while more extensive degradation occurs under intense ultraviolet irradiation.

Stabilization strategies for cantharidic acid include storage under reduced lighting conditions, maintenance of controlled temperature environments, and optimization of hydrogen ion concentration to minimize hydrolytic degradation [16]. The combination of these factors enables extended storage stability while preserving the chemical integrity of the compound for research and potential therapeutic applications.

XLogP3

-0.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

186.05282342 g/mol

Monoisotopic Mass

186.05282342 g/mol

Heavy Atom Count

13

UNII

18F7018HG1

Related CAS

129-67-9 (di-hydrochloride salt)
17439-94-0 (di-ammonium salt)
2164-07-0 (di-potassium salt)

Dates

Last modified: 11-21-2023

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